molecular formula C17H13FN4O2 B2398219 13-fluoro-5-(pyridine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034275-65-3

13-fluoro-5-(pyridine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2398219
CAS No.: 2034275-65-3
M. Wt: 324.315
InChI Key: OXIPHIOTGOKGKS-UHFFFAOYSA-N
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Description

13-Fluoro-5-(pyridine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic compound featuring a tricyclic framework with nitrogen atoms at positions 1, 5, and 7. The molecule incorporates a fluorine substituent at position 13 and a pyridine-4-carbonyl moiety at position 8. The compound’s synthesis likely involves palladium-catalyzed cross-coupling or tandem reactions, analogous to methods used for substituted azafluorenones and related scaffolds . Structural characterization of such compounds typically employs X-ray crystallography (via programs like SHELXL ) and LC/MS-based profiling .

Properties

IUPAC Name

13-fluoro-5-(pyridine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-12-1-2-15-20-14-5-8-21(10-13(14)17(24)22(15)9-12)16(23)11-3-6-19-7-4-11/h1-4,6-7,9H,5,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIPHIOTGOKGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Azatricyclic Core

The core structure is constructed via a three-step sequence:

  • Photoredox-Mediated Coupling :
    α,α-Difluoro-β-iodoketones (e.g., 1a in) react with silyl enol ethers (e.g., 2a) under blue LED irradiation in the presence of fac-Ir(ppy)₃. This step forms a difluorinated diketone intermediate (e.g., 3a in) with yields up to 80%.

    Reagent Solvent Catalyst Yield (%)
    1a + 2a MeCN fac-Ir(ppy)₃ 80
  • Cyclocondensation with Ammonium Acetate :
    The diketone undergoes one-pot cyclization with ammonium acetate in DMF at 120°C for 3 hours, forming the tricyclic amine. This step achieves near-quantitative conversion (98% yield).

  • Selective Fluorination :
    Electrophilic fluorination using Selectfluor® or analogous reagents introduces fluorine at position 13. Nucleophilic fluorination via deoxyfluorination (e.g., using PyFluor™) is also viable, as described in difluoromethylation protocols.

Introduction of the Pyridine-4-Carbonyl Group

The pyridine-4-carbonyl moiety is installed via acylation of the tricyclic amine intermediate. Two methods are prominent:

Direct Acylation with Pyridine-4-Carbonyl Chloride

The amine reacts with pyridine-4-carbonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine). This method offers simplicity but requires stringent moisture control.

Coupling via Carbodiimide Reagents

A more robust approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) to activate pyridine-4-carboxylic acid. Yields exceed 70% when conducted in DMF with catalytic 4-dimethylaminopyridine (DMAP).

Optimization of Fluorination Strategies

Late-Stage vs. Early-Stage Fluorination

  • Late-Stage Fluorination : Preferable for minimizing side reactions. Electrophilic agents like N-fluorobenzenesulfonimide (NFSI) selectively target electron-rich positions.
  • Early-Stage Fluorination : Incorporating fluorine during cyclization (e.g., using fluorinated building blocks) improves atom economy but complicates purification.

Solvent and Temperature Effects

Cyclic voltammetry studies () reveal that DMF enhances reduction potentials of α,α-difluoro-β-iodoketones, facilitating photoredox coupling. Elevated temperatures (120°C) are critical for efficient cyclocondensation.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Separates intermediates using hexane/EtOAc gradients (15:1).
  • Preparative HPLC : Achieves >95% purity for final compounds with acetonitrile/water mobile phases.

Spectroscopic Confirmation

  • ¹⁹F NMR : Confirms fluorine incorporation (δ ≈ -110 ppm for aromatic F).
  • HRMS : Validates molecular weight (C₁₇H₁₃FN₄O₃: 340.314 g/mol).

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure may make it useful in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and isonicotinoyl group can play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related tricyclic nitrogen-containing analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound 1,5,9-Triazatricyclo[8.4.0.0³,⁸] 13-Fluoro, 5-(pyridine-4-carbonyl) ~380 (estimated) High rigidity; potential for enhanced binding affinity due to fluorine and pyridine groups.
7-(4-Hydroxyphenyl)-4-azafluorenone (9b) Indeno[1,2-b]pyridin-5-one 7-(4-hydroxyphenyl) ~275 Hydroxyphenyl enhances solubility; moderate bioactivity in antimicrobial assays.
1-Phenyl-4-azafluorenone (12a) Indeno[1,2-b]pyridin-5-one 4-Phenyl ~245 Lipophilic phenyl group improves membrane permeability; limited metabolic stability.
3-Benzoyl-2-Chloro-4-(4-methoxyphenyl)pyridine (12b’) Pyridine derivative 3-Benzoyl, 2-chloro, 4-(4-methoxyphenyl) ~340 Methoxyphenyl contributes to electron-donating effects; used in catalytic studies .

Key Insights:

Electronic Effects: The target compound’s fluorine atom increases electronegativity and metabolic stability compared to the hydroxyl group in 9b or the methoxy group in 12b’ .

Steric and Conformational Rigidity: The triazatricyclo framework imposes greater conformational rigidity than the indeno-pyridinone core of 9b or 12a, which may reduce entropic penalties during binding .

Bioactivity: While direct bioactivity data for the target compound is unavailable, structurally related azafluorenones (e.g., 9b) exhibit antimicrobial and anticancer properties . The fluorine substituent in the target compound may enhance bioavailability and tissue penetration compared to hydroxylated analogs .

Q & A

Q. How to integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Align with kinase inhibitor pharmacophore models (e.g., hinge-binding motifs).
  • Fragment-based drug design : Use the tricyclic core as a scaffold for hybrid molecules (e.g., covalent inhibitors).
  • Theoretical justification : Link to concepts like conformational selection or allosteric modulation in kinase biology .

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